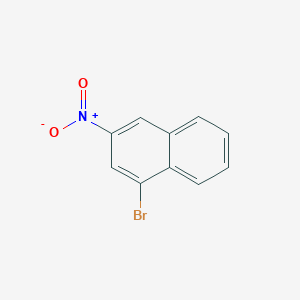

1-Bromo-3-nitronaphthalene

Description

Contextualization of Halogenated Nitronaphthalenes in Synthetic Methodologies

Halogenated nitronaphthalenes represent a critical class of intermediates in organic synthetic methodologies. acs.orgresearchgate.net The strategic placement of a halogen atom and a nitro group on the naphthalene (B1677914) core provides a platform for diverse and regioselective chemical modifications. The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards further electrophilic attack but crucially activates it for nucleophilic aromatic substitution (SₙAr) reactions. smolecule.comevitachem.com In these reactions, the halogen atom serves as an effective leaving group, allowing for its replacement by a variety of nucleophiles. evitachem.com

The synthesis of these compounds is typically achieved through two primary electrophilic aromatic substitution pathways: the nitration of a pre-existing bromonaphthalene or the bromination of a nitronaphthalene. evitachem.com For instance, the nitration of 1-bromonaphthalene (B1665260) often employs a mixture of nitric acid and sulfuric acid. evitachem.com Conversely, direct bromination of 1-nitronaphthalene (B515781) can be accomplished using bromine in the presence of a Lewis acid catalyst. The choice of route and reaction conditions is crucial for controlling the regioselectivity and minimizing the formation of undesired isomers and byproducts. mdpi.com

The dual functionality of halogenated nitronaphthalenes makes them precursors to a wide array of chemical entities. The nitro group can be readily reduced to an amino group, yielding halogenated naphthylamines, which are themselves important precursors for dyes and biologically active compounds. scitepress.org The halogen atom can participate in a multitude of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility establishes halogenated nitronaphthalenes as foundational synthons in the construction of complex molecular architectures. thieme-connect.com

Significance of 1-Bromo-3-nitronaphthalene as a Reactive Synthon

The significance of this compound as a reactive synthon is rooted in the specific arrangement of its functional groups, which allows for controlled, sequential chemical modifications. The bromine atom at the C-1 position and the nitro group at the C-3 position possess distinct reactivities that can be exploited independently.

The nitro group can undergo reduction to form 3-bromo-1-aminonaphthalene, a valuable intermediate for further derivatization. This transformation opens pathways to amides, diazonium salts, and other nitrogen-containing functional groups. The bromine atom is susceptible to substitution by various nucleophiles and is an ideal handle for modern cross-coupling reactions. evitachem.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura or Sonogashira couplings, can be employed to introduce new alkyl, aryl, or alkynyl groups at the C-1 position, thereby constructing more elaborate molecular scaffolds. thieme-connect.comchemrxiv.org

This orthogonal reactivity makes this compound a highly versatile building block in multi-step syntheses. bldpharm.com Chemists can strategically choose which functional group to react first, providing precise control over the final product's structure. This capability is essential for the targeted synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. thieme-connect.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 7499-65-2 | chemsrc.com |

| Molecular Formula | C₁₀H₆BrNO₂ | chemsrc.com |

| Molecular Weight | 252.06 g/mol | chemsrc.com |

| Density | 1.662 g/cm³ | chemsrc.com |

| Boiling Point | 362.3 °C at 760 mmHg | chemsrc.com |

| Flash Point | 172.9 °C | chemsrc.com |

| Refractive Index | 1.696 | chemsrc.com |

Overview of Academic Research Trajectories for this compound

Academic research involving this compound and related synthons is actively pursued along several key trajectories, reflecting its importance in modern organic chemistry.

Advanced Synthetic Methodologies: A significant area of research focuses on the development of more efficient, selective, and sustainable methods for synthesizing halogenated nitronaphthalenes. researchgate.net This includes the optimization of classical nitration and bromination reactions as well as the exploration of novel catalytic systems and one-pot procedures to improve yields and reduce waste. researchgate.net For example, research into ipso-nitration of borylated or halogenated naphthalenes offers pathways to specific isomers that are difficult to obtain through direct substitution. scitepress.org

Cross-Coupling and C-H Functionalization: this compound is an excellent substrate for metal-catalyzed cross-coupling reactions. A major research trajectory involves using this synthon in palladium-, copper-, or rhodium-catalyzed reactions to synthesize highly substituted naphthalene derivatives. thieme-connect.com These reactions are fundamental for creating biaryl compounds and other complex structures that are core components of functional materials and pharmaceutical agents. chemrxiv.org

Medicinal Chemistry and Agrochemicals: The naphthalene scaffold is present in numerous biologically active compounds. Research leverages this compound as a starting material to build novel molecular entities for evaluation as potential pharmaceuticals and agrochemicals. The ability to selectively functionalize the molecule allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies.

Materials Science: Substituted naphthalenes exhibit intriguing electrochemical and optical properties, making them valuable in materials chemistry. thieme-connect.commdpi.com Research is directed towards synthesizing derivatives of this compound for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). thieme-connect.comlookchem.com The photophysical properties of nitronaphthalene derivatives are also a subject of fundamental study, with research exploring their excited-state dynamics and potential for fluorescence. acs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-10-6-8(12(13)14)5-7-3-1-2-4-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCNOTIUELQJIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00324773 | |

| Record name | 1-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7499-65-2 | |

| Record name | NSC407684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-3-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00324773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 1 Bromo 3 Nitronaphthalene

Reactivity at the Bromine Moiety

The bromine atom in 1-bromo-3-nitronaphthalene is the primary site for a variety of synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Aryl halides, such as this compound, can undergo nucleophilic substitution, although they are generally less reactive than alkyl halides. pressbooks.pub The presence of one or more electron-withdrawing groups on the aromatic ring enhances the feasibility of these reactions. pressbooks.pub The reaction proceeds through an addition-elimination mechanism, also known as the SNAr mechanism. pressbooks.pub In this two-step process, a nucleophile attacks the carbon atom attached to the halogen, forming a resonance-stabilized carbanion intermediate. pressbooks.pub The presence of the electron-withdrawing nitro group at the 3-position helps to stabilize this intermediate, facilitating the subsequent elimination of the bromide ion to yield the substituted product. pressbooks.pub

The reactivity of bromonitronaphthalenes in nucleophilic aromatic substitution is influenced by the position of the substituents. For instance, the bromine atom in 1-bromo-5-nitronaphthalene (B40273) is also susceptible to nucleophilic substitution. cymitquimica.com

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, with broad applications in organic synthesis. nobelprize.org this compound serves as a versatile substrate in these transformations.

Palladium-catalyzed cross-coupling reactions have become indispensable in organic synthesis for their ability to form C-C bonds under mild conditions with high functional group tolerance. nobelprize.orgrsc.org These reactions generally involve the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca

In the context of this compound, the bromine atom readily participates in various palladium-catalyzed reactions. For example, the Suzuki-Miyaura coupling, which utilizes organoboron compounds, is a widely employed method for forming biaryl structures. uwindsor.canih.gov While specific examples with this compound are not detailed in the provided results, the general reactivity of bromo-naphthalene scaffolds in palladium-catalyzed cross-coupling is well-established. nih.gov Recent advancements have also enabled the use of nitroarenes as electrophiles in Suzuki-Miyaura coupling reactions, proceeding through an oxidative addition of the Ar–NO2 bond. acs.org This opens up alternative synthetic routes where the nitro group itself can be the leaving group. acs.org

The Buchwald-Hartwig amination and etherification are other significant palladium-catalyzed reactions that allow for the formation of C-N and C-O bonds, respectively. acs.org These methods have been successfully applied to nitroarenes, further expanding the synthetic utility of compounds like this compound. acs.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions This table is for illustrative purposes and may not represent reactions specifically performed on this compound.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | C-C | Pd(0) catalyst, Base |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | C-C | Pd(0) catalyst, Base |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | C-C | Pd(0) catalyst, Copper co-catalyst, Base |

| Buchwald-Hartwig Amination | Aryl/Vinyl Halide + Amine | C-N | Pd(0) catalyst, Base |

| Buchwald-Hartwig Etherification | Aryl/Vinyl Halide + Alcohol/Phenol (B47542) | C-O | Pd(0) catalyst, Base |

Copper-catalyzed cross-coupling reactions provide a valuable alternative to palladium-based systems, often with different reactivity and selectivity profiles. rsc.org These reactions are particularly useful for forming C-N, C-O, and C-S bonds. For instance, copper-catalyzed C–H/N–H cross-coupling has been developed for the synthesis of complex heterocyclic structures. rsc.org

While direct examples involving this compound are not explicitly mentioned, related copper-catalyzed transformations on naphthalene (B1677914) systems have been reported. For example, copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) has been used to catalyze the cross-coupling of benzylic halides with allyltributylstannane. cjcatal.comresearchgate.net The electronic nature of the substituents on the aromatic ring influences the reaction time, with electron-withdrawing groups requiring longer reaction times. cjcatal.comresearchgate.net This suggests that this compound would likely require extended reaction times in similar copper-catalyzed couplings.

Table 2: Examples of Copper-Catalyzed Cross-Coupling Reactions This table is for illustrative purposes and may not represent reactions specifically performed on this compound.

| Reaction Name | Coupling Partners | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|

| Ullmann Condensation | Aryl Halide + Alcohol/Amine/Thiol | C-O, C-N, C-S | Copper catalyst, Base, High Temperature |

| Castro-Stephens Coupling | Aryl Halide + Copper(I) Acetylide | C-C (alkyne) | Stoichiometric or catalytic copper |

| C-H/N-H Coupling | Arene/Heteroarene + N-H containing compound | C-N | Copper catalyst, Oxidant |

Beyond palladium and copper, other transition metals can catalyze transformations involving aryl halides. While specific examples utilizing this compound are scarce in the provided information, the broader field of transition metal catalysis offers potential avenues for its functionalization. For instance, nickel-catalyzed cross-coupling reactions are known to be effective for a variety of substrates. uwindsor.ca

Copper-Catalyzed Coupling Reactions

Reductive Debromination Mechanisms

Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can occur under various conditions. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of nitro groups, and under certain conditions, can also lead to dehalogenation. rsc.org The presence of an amine functionality on the support can activate the catalyst, leading to faster reductions. rsc.org Palladium nanoclusters have also been shown to exhibit dual catalytic activity for the reduction of nitro compounds and the dehalogenation of aromatic chlorides. rsc.org The choice of reducing agent and catalyst system is crucial to control the selectivity between nitro group reduction and debromination.

Reactivity at the Nitro Moiety

The nitro group (-NO₂) of this compound is a key functional moiety that dictates a significant portion of the molecule's reactivity. As a potent electron-withdrawing group, it deactivates the naphthalene ring towards electrophilic substitution while simultaneously serving as a versatile handle for a variety of chemical transformations. smolecule.com The reactivity of the nitro group is primarily characterized by its susceptibility to reduction, although oxidative and radical pathways are also accessible under specific conditions.

The reduction of the nitro group is one of the most fundamental and widely utilized transformations in the chemistry of nitroarenes, providing a primary route to aromatic amines. rsc.orgsci-hub.se This transformation is crucial for synthesizing amine derivatives, which are important intermediates in various fields of chemical synthesis. The conversion of the nitro group in compounds like this compound to an amino group proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species.

Catalytic hydrogenation is a prevalent method for the reduction of nitroarenes due to its efficiency and the clean nature of the process, typically producing water as the only byproduct. unimi.it Various transition metal catalysts are employed for this purpose. For nitronaphthalenes, bimetallic nanocatalysts have shown high performance. For instance, a PtNi/C bimetallic nanocatalyst demonstrated 100% conversion of 1-nitronaphthalene (B515781) to 1-naphthylamine (B1663977) with 100% selectivity under mild conditions (30 °C, 3.0 MPa H₂). researchgate.net The synergy between the different metallic components is believed to contribute to the high catalytic activity. researchgate.net The choice of catalyst and support can be tailored to optimize reaction rates and selectivity. unimi.itgoogle.com

Table 1: Catalytic Systems for Hydrogenation of Nitronaphthalenes

| Catalyst System | Substrate | Reducing Agent | Conditions | Outcome | Reference |

| PtNi/C | 1-Nitronaphthalene | H₂ | 30 °C, 3.0 MPa, 40 min | 100% conversion, 100% selectivity to 1-naphthylamine | researchgate.net |

| Pd@MCM-22 | 1-Nitronaphthalene | H₂ | Not specified | Low to no conversion due to substrate size exceeding zeolite pores | rsc.org |

| Pt/C | 1-Nitronaphthalene | H₂ | 30 °C, 3.0 MPa | Lower activity compared to PtNi/C bimetallic catalyst | researchgate.net |

| Ni/C | 1-Nitronaphthalene | H₂ | 30 °C, 3.0 MPa | Lower activity compared to PtNi/C bimetallic catalyst | researchgate.net |

This table presents data for 1-nitronaphthalene as a model for the reactivity of this compound.

Modern synthetic methods have expanded beyond simple reduction to amines, enabling direct conversion of the nitro group into other valuable functionalities in a single step using organometallic complexes. A notable example is the sequential one-pot synthesis of haloaromatics from nitroarenes. rsc.org This process involves a dioxomolybdenum-catalyzed reduction of the nitro group using pinacol, followed by diazotization and a subsequent Sandmeyer reaction to introduce a different halogen. rsc.org This methodology is tolerant of various functional groups, including existing bromides on the aromatic ring. rsc.org

Palladium-catalyzed reactions have also emerged as powerful tools for the denitrative coupling of nitroarenes. rsc.org These transformations leverage the nitro group as a leaving group. Examples include:

Denitrative Silylation: Nitroarenes can be converted to aryl silanes using a palladium catalyst. rsc.org

Buchwald-Hartwig Amination: Direct coupling of nitroarenes with N-H heteroarenes can be achieved using a Pd(acac)₂/BrettPhos catalyst system. rsc.org

Denitrative C-H Arylation: Palladium catalysts can facilitate the coupling of nitroarenes with heteroarenes through C-H activation. rsc.org

These organometallic-mediated transformations showcase the versatility of the nitro group as a synthetic precursor, enabling complex molecular constructions that would otherwise require multi-step sequences. rsc.orgacs.org

While the reduction of the nitro group is common, its behavior under oxidative conditions is less frequently exploited but can lead to valuable products. In the context of nitronaphthalenes, the naphthalene ring system can be oxidized while leaving the nitro group intact. A significant example is the catalytic oxidation of 1-nitronaphthalene to 3-nitrophthalic acid. researchgate.net This transformation was successfully achieved using γ-alumina-supported ceria(IV) as a catalyst, affording the product in 80% yield with 98% selectivity at 363 K. researchgate.net This demonstrates that under specific catalytic conditions, the aromatic core can be selectively oxidized without affecting the nitro functionality, highlighting the stability of the nitro group to certain oxidizing environments.

The nitro group can participate in radical reactions, often initiated by photochemistry or electrochemistry. The photoinduced electron transfer from certain donors can lead to the formation of nitronaphthalene radicals, which can then undergo further reactions. researchgate.net

From a synthetic standpoint, electrochemical methods provide a controlled way to generate radical intermediates from nitroarenes. A reported electrochemical cyanation of nitroarenes demonstrates this potential. rsc.org In this process, the nitroarene is first electrochemically reduced to the corresponding aniline, which then forms an aryl radical intermediate. This radical is subsequently trapped by an isocyanide reagent to yield an aryl nitrile. rsc.org This type of transformation allows for the conversion of the nitro group into a nitrile group under specific electrochemical conditions, expanding the synthetic utility of nitroarenes via radical pathways.

Catalytic Hydrogenation Processes

Oxidative Transformations of the Nitro Group

Chemoselectivity Studies in Multi-functionalized Naphthalene Systems

In a molecule like this compound, which possesses two distinct functional groups, chemoselectivity is a critical consideration in its transformations. The goal is to selectively react one group while leaving the other intact. The reduction of the nitro group in the presence of a halogen is a classic chemoselectivity challenge.

Numerous studies have demonstrated that the selective reduction of the nitro group over the bromo substituent is highly feasible. researchgate.net

Catalytic Hydrogenation: The use of specific catalyst systems can achieve high selectivity. For instance, a Pt-CeO₂@SG-ZSM-5 core-shell catalyst has been used for the selective hydrogenation of 4-bromo-nitrobenzene, where the confinement effect of the catalyst structure favors the adsorption and reduction of the nitro group over the competing hydrodebromination reaction. rsc.org

Metal-Free Reductions: A metal-free hydrogen transfer strategy has been developed for the chemoselective reduction of aromatic nitro compounds to amines. This protocol demonstrates excellent functional group tolerance, including halogens like bromine, under the optimized reaction conditions. researchgate.net

Organometallic Reductions: The Mo-catalyzed reduction/Sandmeyer sequence is compatible with bromo-substituted nitroarenes, indicating that the initial reduction of the nitro group proceeds without affecting the C-Br bond. rsc.org

Conversely, reactions targeting the bromine atom, such as nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, can often be performed while preserving the nitro group, which acts as a strong activating group for SNAr reactions. The choice of reagents and reaction conditions is paramount in dictating which functional group will react.

Table 2: Chemoselective Reduction Methods for Halogenated Nitroarenes

| Method | Reagents/Catalyst | Substrate Example | Outcome | Reference |

| Catalytic Hydrogenation | Pt-CeO₂@SG-ZSM-5, H₂ | 4-Bromo-nitrobenzene | Selective reduction of -NO₂ to -NH₂ with preservation of C-Br bond | rsc.org |

| Metal-Free Hydrogen Transfer | Na₂S·9H₂O, S, PEG-400 | 1-Bromo-3-nitrobenzene | Selective reduction to 3-bromoaniline | researchgate.net |

| Mo-catalyzed Reduction | MoO₂(acac)₂, Pinacol | Various bromo-substituted nitroarenes | Reduction of -NO₂ to -NH₂ tolerant of the bromo group | rsc.org |

This table illustrates general chemoselectivity using various halogenated nitroarenes as models.

Mechanistic Investigations of this compound Reactions

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of this compound are diverse and highly dependent on the reaction conditions and the nature of the reacting species. Key transformations include nucleophilic aromatic substitution (SNAr), reduction of the nitro group, and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the electron-withdrawing nitro group facilitates the attack of nucleophiles on the carbon atom bearing the bromine atom. The generally accepted mechanism proceeds through a two-step pathway involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

Step 1: Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom attached to the bromine, forming a tetrahedral intermediate. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the nitro group.

Step 2: Departure of the Leaving Group: The bromine atom is subsequently eliminated, restoring the aromaticity of the ring and yielding the substitution product.

Theoretical calculations, such as those using Density Functional Theory (DFT), have been employed to study the intermediates and transition states in SNAr reactions of related nitroaromatic compounds. researchgate.net These studies help in understanding the relative stability of intermediates and the factors controlling the reaction rate. researchgate.net For instance, it has been shown that the addition of a nucleophile to the electron-deficient aromatic ring is often the rate-limiting step in SNAr reactions. researchgate.net

Reduction of the Nitro Group: The nitro group of this compound can be reduced to an amino group using various reducing agents, such as tin(II) chloride or hydrogen gas in the presence of a catalyst. evitachem.com This transformation is fundamental for the synthesis of amino-substituted naphthalenes. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, before yielding the final amine.

Metal-Catalyzed Reactions: this compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions offer powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

For example, in a palladium-catalyzed denitrative intramolecular Mizoroki–Heck reaction, the proposed mechanism involves the oxidative addition of a Pd(0) species to the nitroarene, forming an intermediate which then undergoes intramolecular carbopalladation. rsc.org Subsequent β-hydrogen elimination and reductive elimination regenerate the catalyst and yield the product. rsc.org

A plausible reaction pathway for a denitrative coupling reaction involves an extensive ligand screening process, where ligands with bulky substituents demonstrated catalytic activity, while others like BrettPhos showed no activity. rsc.org This highlights the critical role of the ligand in the catalytic cycle. rsc.org

Kinetic and Thermodynamic Aspects of Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including the nature of the solvent, the concentration of reactants, and the reaction temperature.

Kinetic Studies: Kinetic investigations of SNAr reactions on nitroaromatic systems have shown that the rate of reaction is dependent on the strength of the nucleophile and the nature of the leaving group. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. researchgate.net In the case of nitration to form related compounds, the process is generally fast and highly exothermic, with the attack of the nitronium ion on the aromatic ring being the rate-controlling step. beilstein-journals.org

Thermodynamic Considerations: The thermodynamic stability of the intermediates and products plays a crucial role in determining the reaction outcome. In SNAr reactions, the formation of the resonance-stabilized Meisenheimer complex is a key thermodynamic factor. For dehydrogenation reactions of related dihydronaphthalene compounds, heating in the presence of a hydrogen acceptor like nitrobenzene (B124822) is a thermodynamically driven process. google.com

| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |

| SNAr | Nucleophile strength, leaving group ability, solvent polarity | Stability of Meisenheimer complex, aromaticity of the product |

| Nitration | Concentration of nitrating agent, temperature | Exothermic nature of the reaction |

| Reduction | Type of reducing agent, catalyst activity | Stability of the resulting amine |

| Cross-Coupling | Catalyst and ligand choice, temperature, substrate concentration | Strength of newly formed bonds |

Role of Catalysts in Directing Reaction Mechanisms

Catalysts are instrumental in controlling the regioselectivity and efficiency of many reactions involving this compound.

Palladium Catalysis: Palladium complexes are widely used to catalyze cross-coupling reactions. The choice of ligand coordinated to the palladium center is critical in tuning the catalyst's reactivity and selectivity. For instance, in denitrative amination reactions of nitroarenes, specific palladium catalysts have been shown to be effective. rsc.org Similarly, palladium catalysis is employed in double cross-coupling reactions to synthesize polysubstituted naphthalenes. thieme-connect.com

Rhodium Catalysis: Rhodium complexes have been utilized in the synthesis of highly substituted naphthalene derivatives through coupling reactions of alkynes and arylboronic acids. thieme-connect.com

Other Metal and Acid Catalysis: Other metals like copper, zinc, and iron, as well as Lewis and Brønsted acids, have been used to catalyze various transformations of naphthalene derivatives. thieme-connect.com For example, copper acetate (B1210297) can be used as an oxidant in rhodium-catalyzed coupling reactions. thieme-connect.com In some cases, the reaction mechanism involves a (3+3) cycloaddition followed by alkyl migration and C-H insertion. thieme-connect.com

The table below summarizes the role of various catalysts in reactions involving naphthalene derivatives.

| Catalyst System | Reaction Type | Mechanistic Role |

| Pd(0)/Ligand | Mizoroki-Heck, Denitrative Amination, Cross-Coupling | Oxidative addition to the C-Br or C-NO2 bond, facilitating coupling. rsc.orgthieme-connect.com |

| Rh-complex/Cu(OAc)₂ | Alkyne-Arylboronic Acid Coupling | Catalyzes the coupling reaction with the copper salt acting as an oxidant. thieme-connect.com |

| PtCl₄ | Intramolecular Hydroarylation | Catalyzes the cyclization of arylenynes. thieme-connect.com |

| SnCl₂/HCl | Nitro Group Reduction | Acts as a reducing agent to convert the nitro group to an amine. evitachem.com |

Advanced Spectroscopic Characterization Techniques for 1 Bromo 3 Nitronaphthalene and Its Synthetic Intermediates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-Bromo-3-nitronaphthalene, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals, confirming the specific 1,3-substitution pattern on the naphthalene (B1677914) core.

While specific experimental spectral data for this compound is not broadly published in public-domain databases, the expected spectral features can be reliably predicted based on established principles of substituent-induced chemical shifts and coupling patterns in aromatic systems.

The ¹H NMR spectrum of this compound is expected to display six distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), corresponding to the six protons on the substituted naphthalene ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitro (NO₂) group and the anisotropic and inductive effects of the bromine (Br) atom.

The protons H-2 and H-4, being positioned between the two electron-withdrawing groups or adjacent to one, are expected to be the most deshielded and appear furthest downfield. The H-2 proton would likely appear as a doublet, coupled to H-4, while the H-4 proton would also be a doublet. The proton at the peri position, H-8, is also expected to be significantly downfield due to the spatial influence of the adjacent bromine atom at C-1. The remaining protons (H-5, H-6, H-7) would constitute a more complex multiplet system in the upfield portion of the aromatic region.

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values. Actual experimental values may vary.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | d (doublet) | J2-4 ≈ 2.0-2.5 (meta) |

| H-4 | 8.3 - 8.6 | d (doublet) | J4-2 ≈ 2.0-2.5 (meta) |

| H-8 | 8.0 - 8.3 | d (doublet) | J8-7 ≈ 7.5-8.5 (ortho) |

| H-5 | 7.9 - 8.1 | d (doublet) | J5-6 ≈ 7.5-8.5 (ortho) |

| H-7 | 7.6 - 7.8 | t (triplet) | J7-6, 7-8 ≈ 7.0-8.0 (ortho) |

| H-6 | 7.5 - 7.7 | t (triplet) | J6-5, 6-7 ≈ 7.0-8.0 (ortho) |

The ¹³C NMR spectrum will show ten distinct signals, representing the ten carbon atoms of the naphthalene skeleton. The carbons directly attached to the electron-withdrawing bromine and nitro groups (C-1 and C-3) will have their chemical shifts significantly altered. The C-1 carbon bearing the bromine atom is expected to be shielded relative to an unsubstituted carbon due to the "heavy atom effect," while the C-3 carbon attached to the nitro group will be strongly deshielded. The other eight carbon signals will be distributed based on the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values. Actual experimental values may vary.

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-Br) | 118 - 122 |

| C-3 (C-NO₂) | 148 - 152 |

| C-9 (C4a) | 130 - 134 |

| C-10 (C8a) | 132 - 136 |

| C-2 | 125 - 129 |

| C-4 | 120 - 124 |

| C-5 | 128 - 131 |

| C-8 | 127 - 130 |

| C-6 | 126 - 129 |

| C-7 | 125 - 128 |

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of the complex ¹H and ¹³C spectra. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, it would show correlations between adjacent protons, confirming the connectivity within the two aromatic rings. Key expected correlations include those between H-5/H-6, H-6/H-7, and H-7/H-8, establishing one spin system. A weaker, meta-coupling correlation between H-2 and H-4 would confirm their spatial relationship.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. nih.gov It allows for the definitive assignment of the six protonated carbons (C-2, C-4, C-5, C-6, C-7, and C-8) by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the quaternary (non-protonated) carbons, including those bearing the substituents (C-1, C-3) and the bridgehead carbons (C-9, C-10). For instance, the H-2 proton would show a correlation to the bromine-bearing C-1 and the nitro-bearing C-3, unequivocally confirming the 1,3-substitution pattern. Similarly, H-8 would show a correlation to C-1, helping to distinguish it from H-5.

Carbon-13 (¹³C) NMR Spectral Analysis

Mass Spectrometry (MS) for Structural Elucidation

Mass spectrometry provides the molecular weight and valuable information about the molecule's structure through analysis of its fragmentation patterns. nmrdb.org

For this compound (C₁₀H₆BrNO₂), the molecular weight is 252.06 g/mol . A key feature in its mass spectrum is the molecular ion peak, which will appear as a pair of peaks of almost equal intensity at m/z values of approximately 251 and 253. This characteristic M+ and M+2 pattern is due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance.

Electron impact (EI) ionization typically induces predictable fragmentation pathways. nmrdb.org For this compound, the primary fragmentation events are expected to involve the loss of the nitro group and the bromine atom:

Loss of NO₂: A significant fragment would be observed from the loss of a nitro radical (•NO₂, 46 Da), leading to a bromonaphthalene cation [C₁₀H₆Br]⁺ at m/z 205/207.

Loss of NO: Sequential loss of nitric oxide (NO, 30 Da) from the molecular ion is a common pathway for aromatic nitro compounds, which would yield an ion at m/z 221/223.

Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (•Br, 79 or 81 Da), producing a nitronaphthalene cation [C₁₀H₆NO₂]⁺ at m/z 172.

Loss of Naphthalene Ring Fragments: Further fragmentation of the naphthalene core can also occur.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FTIR spectrum of this compound provides a unique "fingerprint" and confirms the presence of its key functional groups. The most characteristic absorption bands are associated with the nitro group, the aromatic ring system, and the carbon-bromine bond.

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two very strong and characteristic stretching bands. The asymmetric stretch (νas) typically appears at a higher frequency than the symmetric stretch (νs).

Aromatic Ring Vibrations: The spectrum will show C-H stretching vibrations for the bonds on the aromatic ring, typically appearing above 3000 cm⁻¹. In-plane C=C stretching vibrations of the naphthalene ring occur in the 1400-1650 cm⁻¹ region. Out-of-plane C-H bending vibrations appear at lower frequencies (typically 700-900 cm⁻¹) and are often diagnostic of the substitution pattern.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is found in the fingerprint region of the spectrum, at low wavenumbers.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

|---|---|---|---|

| ~3100 - 3000 | C-H stretch | Medium-Weak | Aromatic |

| ~1520 - 1550 | Asymmetric NO₂ stretch | Strong | Nitro |

| ~1340 - 1360 | Symmetric NO₂ stretch | Strong | Nitro |

| ~1400 - 1650 | C=C stretch | Medium-Variable | Aromatic Ring |

| ~700 - 900 | C-H out-of-plane bend | Strong | Aromatic |

| ~550 - 750 | C-Br stretch | Medium-Strong | Bromoalkane |

Compound Index

Fourier Transform Raman (FT-Raman) Spectroscopy

The vibrational spectrum is dominated by the modes of the naphthalene ring system. The introduction of the nitro (-NO₂) and bromo (-Br) substituents induces shifts in the vibrational frequencies of the ring and introduces new, characteristic bands. Key vibrational modes expected in the FT-Raman spectrum of this compound include C-H stretching, C=C aromatic stretching, in-plane and out-of-plane C-H bending, and the characteristic symmetric and asymmetric stretches of the nitro group. doi.orgresearchgate.net The C-Br stretching frequency is typically observed in the lower frequency region of the spectrum.

Computational studies using Density Functional Theory (DFT) have proven highly accurate in predicting the vibrational spectra of nitronaphthalenes. doi.orgunict.it These calculations help in the precise assignment of observed Raman bands to specific molecular motions. For instance, in 1-nitronaphthalene (B515781), DFT calculations have been used to assign the symmetric and asymmetric NO₂ stretching modes, as well as various ring deformation modes. doi.orgresearchgate.net The addition of a bromine atom at the 3-position would further influence the electronic distribution and geometry, leading to predictable shifts in these vibrational frequencies.

Table 1: Predicted Characteristic FT-Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| Aromatic C-H stretch | 3000 - 3100 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| NO₂ asymmetric stretch | 1520 - 1560 | Asymmetric stretching of the N-O bonds in the nitro group. |

| Aromatic C=C stretch | 1400 - 1600 | Stretching vibrations within the aromatic naphthalene core. |

| NO₂ symmetric stretch | 1330 - 1360 | Symmetric stretching of the N-O bonds in the nitro group. |

| C-H in-plane bend | 1000 - 1300 | Bending of the C-H bonds within the plane of the aromatic ring. |

| C-N stretch | 850 - 950 | Stretching of the bond connecting the nitro group to the ring. |

| -H out-of-plane bend | 750 - 1000 | Bending of the C-H bonds out of the plane of the aromatic ring. |

| C-Br stretch | 500 - 700 | Stretching of the carbon-bromine bond. |

Note: The values in this table are estimates based on data from related nitronaphthalene and bromo-aromatic compounds. The exact peak positions can vary.

Electronic Spectroscopy for Understanding Electronic Transitions

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. ubbcluj.rolibretexts.org For this compound, the UV-Vis spectrum is characterized by absorptions arising from π→π* transitions within the conjugated naphthalene ring system and n→π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group.

Studies on the parent compound, 1-nitronaphthalene, show characteristic absorption bands. nih.govwalshmedicalmedia.com The spectrum typically displays a strong absorption band corresponding to the S₀→S₂ (¹Lₐ) transition and a weaker, longer-wavelength band for the S₀→S₁ (¹Lₑ) transition of the naphthalene moiety. researchgate.net The presence of the nitro group, a strong chromophore, significantly influences these transitions. The UV-Vis absorption spectrum of 1-nitronaphthalene shows a bathochromic (red) shift when the solvent polarity is increased, indicating a change in the electronic distribution in the excited state. acs.org

Table 2: Representative UV-Vis Absorption Data for Nitronaphthalene Derivatives

| Compound | Solvent | λₘₐₓ (nm) | Molar Extinction Coefficient (log ε) | Transition Type |

| 1-Nitronaphthalene | Alcohol | 243 | 4.02 | π→π |

| 1-Nitronaphthalene | Alcohol | 343 | 3.60 | π→π / n→π* |

Source: Data for 1-Nitronaphthalene from PubChem. nih.gov The spectrum of this compound is expected to show similar features, potentially with shifts in λₘₐₓ due to the bromo-substituent.

Time-Resolved Transient Absorption Spectroscopy for Excited State Dynamics

Time-resolved transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states on timescales ranging from femtoseconds to microseconds. aip.org For nitroaromatic compounds like this compound, this method is crucial for elucidating the complex and ultrafast photophysical pathways that occur after the molecule absorbs a photon.

Upon photoexcitation, nitronaphthalene derivatives are known to undergo exceptionally rapid intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet manifold (Tₙ). acs.orgacs.org This process is a key deactivation channel and occurs on a sub-picosecond timescale. acs.org Studies on 1-nitronaphthalene, a close analog of the title compound, provide detailed insights into these dynamics.

Femtosecond transient absorption experiments reveal that after excitation, the S₁ state decays in under 200 femtoseconds. acs.org This decay populates a higher-lying "receiver" triplet state (Tₙ), which is observed as a transient absorption signal. aip.orgacs.orgnih.gov This Tₙ state then undergoes rapid internal conversion and vibrational cooling within the triplet manifold on a timescale of a few picoseconds to populate the lowest triplet state (T₁). nih.govdntb.gov.ua The T₁ state is much longer-lived and decays back to the ground state over microseconds. aip.org

This ultrafast ISC is attributed to strong spin-orbit coupling between the S₁ state and a nearly isoenergetic receiver triplet state, a phenomenon enhanced by the presence of the nitro group. researchgate.net A secondary, minor decay channel from the S₁ state can also occur, which involves conformational relaxation and leads to photochemical reactions. acs.org The efficiency and speed of the ISC process are defining features of the photophysics of nitronaphthalenes. researchgate.netd-nb.info

Table 3: Key Excited State Kinetic Parameters for 1-Nitronaphthalene

| Process | Species Involved | Timescale | Technique |

| S₁ State Decay / ISC | S₁ → Tₙ | < 200 fs | Femtosecond Transient Absorption acs.org |

| Triplet Internal Conversion | Tₙ → T₁ | 2 - 4 ps | Femtosecond Transient Absorption aip.org |

| Vibrational Cooling in T₁ | T₁ (vibrationally hot) → T₁ (relaxed) | 6 - 12 ps | Femtosecond Transient Absorption aip.org |

| T₁ State Decay | T₁ → S₀ | microseconds (µs) | Nanosecond Flash Photolysis |

Theoretical and Computational Studies on 1 Bromo 3 Nitronaphthalene

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and properties of nitroaromatic compounds, including 1-bromo-3-nitronaphthalene. DFT calculations allow for the prediction of various molecular properties, such as optimized geometry, vibrational frequencies, and electronic transitions, which are crucial for understanding the compound's reactivity and behavior.

For instance, DFT calculations can be employed to predict the reactive sites of this compound by analyzing its electron density maps and frontier molecular orbitals. These calculations are also instrumental in optimizing reaction conditions for chemical syntheses, such as Suzuki-Miyaura reactions, by helping to select appropriate catalysts and bases to prevent undesirable side reactions like dehalogenation.

While specific DFT studies focusing exclusively on this compound are not extensively detailed in the provided search results, the principles are well-established. For the related compound 1-nitronaphthalene (B515781), DFT calculations have been used in conjunction with experimental data to analyze its excited-state dynamics. acs.org These studies often utilize basis sets like B3LYP/6-311+G** to achieve a balance between computational cost and accuracy. researchgate.net The insights gained from such studies on similar molecules can be extrapolated to understand the behavior of this compound.

Furthermore, DFT is used to calculate thermodynamic parameters, such as heats of formation, for energetic compounds. mdpi.com This information is valuable for assessing the stability and energy content of nitroaromatic compounds.

Table 1: Examples of DFT Applications in Studying Nitroaromatic Compounds

| Application | Description | Reference |

| Reactive Site Prediction | Analysis of electron density and frontier molecular orbitals to identify likely sites for chemical reactions. | |

| Reaction Optimization | Selection of catalysts and reaction conditions to improve yield and minimize side products in synthetic procedures. | |

| Excited-State Dynamics | Investigation of electronic transitions and decay pathways following photoexcitation. | acs.org |

| Thermodynamic Properties | Calculation of heats of formation and other thermodynamic parameters to assess stability and energy. | mdpi.com |

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they represent the frontier orbitals involved in chemical reactions and electronic transitions.

In the context of nucleophilic aromatic photosubstitution of nitronaphthalene derivatives, frontier molecular orbital theory has been applied to predict the regioselectivity of reactions. oup.com The theory posits that photosubstitutions can be either HOMO-controlled or LUMO-controlled depending on the reaction mechanism. oup.com For example, in some nitronaphthyl ethers, the regioselectivity of nucleophilic attack is consistent with the frontier electron densities (FEDs) of the HOMO. oup.com

Investigation of Photophysical Behavior and Excited-State Dynamics

The photophysical behavior of nitronaphthalenes is characterized by the rapid and efficient population of their triplet states following photoexcitation. This is primarily due to a process known as intersystem crossing (ISC).

Intersystem Crossing (ISC) Mechanisms in Nitronaphthalenes

Nitronaphthalene derivatives are known for their ultrafast intersystem crossing, a process where the molecule transitions from an excited singlet state (S₁) to a triplet state (Tₙ). d-nb.info This rapid transition is a key feature of their photochemistry. d-nb.info For 1-nitronaphthalene, the major pathway for the decay of the first singlet excited state is through intersystem crossing to the triplet manifold. acs.org This process is highly efficient across solvents of varying polarities and hydrogen-bonding capabilities. acs.org

Studies on 2-nitronaphthalene (B181648) have revealed two distinct ISC pathways, with the dominant pathway involving very small electronic and nuclear changes, which explains the high efficiency of the process. d-nb.info While initial spectroscopic experiments suggested ISC times on the order of 100 femtoseconds for nitronaphthalene derivatives, nonadiabatic dynamics simulations have indicated that this ultrafast process may correspond to internal conversion within the singlet manifold, with the actual ISC occurring on a slightly longer timescale of approximately 1 picosecond. univie.ac.at

The mechanism often involves the initial population of the Franck-Condon singlet excited state, which then bifurcates into decay channels. acs.org One major channel is the rapid intersystem crossing to a receiver triplet state. acs.org In some cases, a competing channel involving conformational relaxation to an intramolecular charge-transfer state can exist. acs.org

Theoretical studies on 1-nitronaphthalene have identified a near-degeneracy region between the first singlet (S₁) and the second triplet (T₂) excited states, which facilitates efficient ISC. nih.govaip.org The primary deactivation pathway proposed for the S₁ state is through this ISC channel, as conical intersections near the S₁ minimum were not found. aip.org

Spin-Orbit Coupling (SOC) Contributions to Non-Radiative Decay

The rate of intersystem crossing is directly related to the magnitude of the spin-orbit coupling (SOC) between the singlet and triplet states involved in the transition. d-nb.info The presence of the nitro group in nitronaphthalenes enhances the spin-orbit coupling, leading to the rapid formation of the lowest excited triplet state (T₁) with a high yield. nih.gov

For an efficient intersystem crossing to occur, two conditions are generally required: a small energy gap between the singlet and triplet states to allow for significant vibrational overlap, and a large spin-orbit coupling. aip.org In nitroaromatic compounds, the spin-orbit coupling between certain singlet and triplet states is expected to be large. aip.org

Theoretical calculations for 1-nitronaphthalene have shown considerably large SOC values (around 65 cm⁻¹) between the S₁ and T₂ states, which is significantly higher than the typical values of 1-40 cm⁻¹ for many organic molecules. aip.org This large SOC is attributed to the perpendicular relationship between the nodal planes of specific nonbonding orbitals in the NO₂ group, in accordance with El-Sayed's rule, which states that a spin flip should be accompanied by a change in spatial symmetry. aip.orgrsc.org The high spin-orbit coupling between the S₁ (nπ) and T₂ (ππ) states is a key reason for the efficient singlet-to-triplet decay in 1-nitronaphthalene. researchgate.net

Influence of Solvent Effects on Excited State Photophysics

The solvent environment can influence the photophysical properties of nitronaphthalenes. In the case of 1-nitronaphthalene, while the fluorescence decay times remain ultrafast in various solvents, the decay is approximately twice as slow in a nonpolar solvent like cyclohexane (B81311) compared to a polar solvent like acetonitrile. acs.org Despite this, the intersystem crossing channel remains highly efficient in all tested solvents, regardless of their polarity or hydrogen-bonding ability. acs.org

A bathochromic (red) shift in the UV-vis absorption spectrum of 1-nitronaphthalene is observed as the solvent polarity increases. acs.org This solvent-induced shift in the S₁ excitation energy can affect the intersystem crossing dynamics, as the coupling to the triplet manifold is sensitive to the energy gap between the singlet and the receiving triplet states. acs.org

Theoretical studies incorporating solvent effects using sequential quantum mechanic-molecular mechanic (QM/MM) methodology have been conducted to better compare with experimental results. nih.govaip.orgebi.ac.uk These simulations have shown that for 1-nitronaphthalene, the dipole moment in the excited T₂ state increases dramatically in a polar solvent like methanol (B129727) compared to the gas phase, indicating a significant electronic polarization. aip.org This highlights the importance of considering the solvent environment when studying the excited-state behavior of these molecules. aip.orgebi.ac.uk

Computational Modeling of Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and energy landscapes of aromatic compounds like this compound. Through the use of quantum chemical calculations, researchers can model the pathways of chemical reactions, identify transient intermediates, and determine the energy barriers that govern reaction rates. These theoretical investigations offer insights that are often difficult to obtain through experimental methods alone.

The primary approach involves calculating the potential energy surface (PES) for a given reaction. Key stationary points on the PES, including reactants, products, and transition states, are located and their energies are calculated. This information provides the energetics of the reaction, offering a foundational understanding of the mechanism. smu.edu For a more detailed analysis, the Intrinsic Reaction Coordinate (IRC) path, which connects the transition state to the reactants and products, can be computed to visualize the transformation process. smu.edu

For this compound, computational modeling can be applied to several key reaction types:

Electrophilic Aromatic Substitution: The nitration of 1-bromonaphthalene (B1665260) is a primary route to synthesizing this compound. Density Functional Theory (DFT) calculations are used to model this electrophilic aromatic substitution reaction. These models can predict the regioselectivity by analyzing the electron density maps and frontier molecular orbitals of 1-bromonaphthalene, confirming why the nitro group is directed to the C3 position.

Nucleophilic Substitution: The bromine atom on the naphthalene (B1677914) ring can be replaced by other functional groups through nucleophilic substitution reactions. Computational models can explore the energy landscapes of these substitutions, comparing different nucleophiles and predicting the activation energies required for the reaction to proceed.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a crucial step in synthesizing amine derivatives. Theoretical models can elucidate the multi-step mechanism of this reduction, whether through catalytic hydrogenation or chemical reducing agents, by calculating the energies of intermediates and transition states along the reaction pathway.

Domino Reactions: In related nitroaromatic systems like 1-nitronaphthalene, complex domino reactions, such as the polar Diels-Alder reaction followed by the elimination of nitrous acid, have been studied using DFT methods. researchgate.net These studies map out the concerted versus stepwise nature of the reaction, providing a detailed mechanistic picture that would be applicable to understanding similar potential reactions of this compound.

By analyzing the reaction path, computational models can identify distinct phases of a chemical process. For instance, a reaction can be broken down into a reactant preparation phase, the main chemical process phase (bond breaking/forming), and a product adjustment phase. smu.edu This detailed analysis reveals the sequence of electronic and geometric changes that drive the reaction mechanism. smu.edu

Prediction of Spectroscopic Signatures and Validation with Experimental Datasmolecule.com

A critical synergy exists between experimental spectroscopy and computational chemistry for the structural elucidation of molecules like this compound. researchgate.net Computational methods, particularly DFT, are widely used to predict various spectroscopic signatures. These theoretical spectra serve as invaluable tools for interpreting and validating experimental data, especially when dealing with isomers, which can be challenging to distinguish by mass spectrometry alone. researchgate.net

Vibrational Spectroscopy (IR and Raman) Vibrational spectroscopy is a powerful technique for identifying functional groups and determining molecular structure. However, assigning specific vibrational modes in a complex molecule can be ambiguous. Computational modeling helps overcome this challenge. By calculating the harmonic vibrational frequencies using DFT methods (e.g., at the B3LYP/6-311+G(d,p) level of theory), a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net These predicted frequencies and their corresponding intensities can be compared with experimental spectra to provide a definitive assignment of the observed bands, such as the characteristic symmetric and asymmetric stretching frequencies of the nitro group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is paramount for determining the precise connectivity of atoms. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are employed to calculate the nuclear shielding tensors, which are then converted into chemical shifts. liverpool.ac.uk For related compounds like 1-nitronaphthalene, ab initio methods have been used to calculate proton chemical shifts. liverpool.ac.uk While these calculations provide good correlation, discrepancies can arise for protons near electronegative groups, highlighting the need for careful benchmarking against experimental data. liverpool.ac.uk

The table below presents a conceptual comparison, illustrating how theoretical and experimental data are aligned for a related compound, 1-nitronaphthalene, based on reported values. scribd.com A similar approach would be used to validate the structure of this compound.

| Proton | Experimental ¹H NMR Chemical Shift (ppm) for 1-Nitronaphthalene | Representative Theoretical ¹H NMR Chemical Shift (ppm) |

| H2 | 8.22 | Calculated Value |

| H3 | 7.53 | Calculated Value |

| H4 | 8.10 | Calculated Value |

| H5 | 7.95 | Calculated Value |

| H6 | 7.62 | Calculated Value |

| H7 | 7.71 | Calculated Value |

| H8 | 8.56 | Calculated Value |

This table is illustrative. Specific calculated values for this compound would require a dedicated computational study.

Electronic Spectroscopy (UV-Vis and Photodynamics) Theoretical studies are also crucial for understanding the electronic transitions and photochemistry of nitroaromatic compounds. nih.gov Methods like Complete Active Space Self-Consistent Field (CASSCF) and Time-Dependent DFT (TD-DFT) are used to calculate the energies of excited states. nih.govacs.org For 1-nitronaphthalene, these calculations have been used to model the absorption spectrum and to investigate the ultrafast (femtosecond) decay pathways from the initially excited singlet state to the triplet manifold (intersystem crossing). nih.govacs.org The models can predict transient absorption spectra that can be compared with femtosecond pump-probe experiments to validate the proposed deactivation mechanisms. nih.gov Such computational investigations are directly applicable to this compound to predict its photophysical properties and reactivity under UV irradiation.

Applications of 1 Bromo 3 Nitronaphthalene in Specialized Organic Synthesis

Building Block for Complex Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs), which consist of multiple fused aromatic rings, are of significant interest due to their unique electronic and photophysical properties. thieme-connect.comnowgonggirlscollege.co.in The synthesis of complex and substituted PAHs often relies on the strategic coupling of smaller, functionalized aromatic building blocks. thieme-connect.com 1-Bromo-3-nitronaphthalene serves as a foundational unit in this context.

The bromine atom at the C-3 position is particularly suited for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, effectively "stitching" the naphthalene (B1677914) core to other aromatic or aliphatic fragments. For instance, palladium-catalyzed coupling reactions are a widely used method for constructing biaryl systems, which are common motifs in larger PAHs. rsc.org By reacting this compound with various organoboron or organotin reagents, chemists can introduce new aryl or vinyl substituents, extending the conjugated π-system.

The nitro group, while primarily an electron-withdrawing group that influences the reactivity of the naphthalene ring, can also be carried through these coupling reactions and transformed in subsequent steps. rsc.org This dual functionality allows for the construction of complex PAH skeletons that are pre-functionalized for further modification, leading to highly tailored molecular structures for advanced applications.

Precursor in the Synthesis of Functional Organic Materials

The unique electronic and structural characteristics of the naphthalene system make it a desirable component in functional organic materials. This compound is a precursor for several classes of these materials, including dyes, pigments, and materials for organic electronics. evitachem.comresearchgate.net

Development of Naphthalene-Based Dyes and Pigments

Naphthalene derivatives are integral to the synthesis of many commercial dyes and pigments. scitepress.org The transformation of this compound into coloring agents typically begins with the chemical modification of its functional groups. A crucial step is the reduction of the nitro group to an amino group (–NH₂), forming 3-bromo-1-aminonaphthalene. This resulting aromatic amine is a key intermediate, known as a diazo component.

This amine can then undergo diazotization (reaction with nitrous acid) to form a highly reactive diazonium salt. The diazonium salt is subsequently reacted with a coupling component—an electron-rich aromatic compound like a phenol (B47542) or another amine—to form an azo dye. The extended conjugation of the resulting azo compound is responsible for its color. The specific shade and properties of the dye can be fine-tuned by the choice of the coupling partner. While the general pathway is well-established for naphthalenes, specific examples detailing the use of the 1-bromo-3-nitro isomer are specialized. The presence of the bromine atom offers a handle for further modifications, potentially to improve properties like lightfastness or solubility.

| Reaction Step | Description | Typical Reagents | Intermediate/Product |

| Reduction | The nitro group (–NO₂) is converted to an amino group (–NH₂). | H₂, Pd/C; SnCl₂, HCl | 3-Bromo-1-aminonaphthalene |

| Diazotization | The amino group is converted into a diazonium salt (–N₂⁺). | NaNO₂, HCl | 3-Bromo-1-naphthalenediazonium chloride |

| Azo Coupling | The diazonium salt reacts with an electron-rich aromatic compound. | Phenols, anilines, naphthols | Naphthalene-based azo dye |

Synthesis of Advanced Organic Electronic Materials

In the field of material science, this compound and its derivatives have potential applications in the development of organic semiconductors and other functional materials for electronic devices. researchgate.net The naphthalene core is a component of many organic molecules designed for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com

The synthesis of these materials often involves building large, planar, and highly conjugated molecules to facilitate charge transport. Starting from this compound, palladium-catalyzed cross-coupling reactions can be employed to link the naphthalene unit with other aromatic heterocycles (like thiophenes, pyrroles, or carbazoles) or other aryl groups. This process, known as π-extension, is fundamental to tuning the electronic properties, such as the HOMO/LUMO energy levels, of the final material. The electron-withdrawing nitro group can significantly influence these energy levels, making it a useful substituent for designing n-type (electron-transporting) or ambipolar organic semiconductors. evitachem.com

Intermediate in the Synthesis of Naphthalene-Derived Agrochemicals and Other Specialty Chemicals

Beyond materials science, this compound serves as an intermediate in the synthesis of other high-value chemicals, including certain agrochemicals and pharmaceuticals. evitachem.comcymitquimica.com The naphthalene skeleton is found in various biologically active compounds. The synthesis of these complex molecules often requires functionalized starting materials that allow for the stepwise construction of the final product.

The reactivity of both the bromo and nitro groups on the this compound ring makes it a versatile platform. For example, the bromine can be replaced by a variety of nucleophiles to introduce different functional groups, while the nitro group can be reduced to an amine and then further derivatized. cymitquimica.com This flexibility allows chemists to use this compound as a key building block to access a range of substituted naphthalene structures that may exhibit desirable biological activity for applications in agriculture or medicine. lookchem.comchemimpex.com

Q & A

Basic: What are the recommended methods for synthesizing 1-bromo-3-nitronaphthalene with high regioselectivity?

Answer:

Synthesis typically involves nitration of 1-bromonaphthalene under controlled conditions. The nitro group is introduced at the meta position relative to the bromine due to electronic and steric directing effects. Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize di-nitration byproducts. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 9:1). Purification via column chromatography (silica, gradient elution) ensures high purity (>95%). Confirmation of regiochemistry requires : the nitro group deshields adjacent protons, producing distinct splitting patterns at δ 8.5–9.0 ppm .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:

Combine spectroscopic and chromatographic methods:

- : Look for aromatic protons split into doublets (J ≈ 8–9 Hz) due to bromine and nitro groups.

- IR : Confirm nitro (1530–1350 cm) and C-Br (600–500 cm) stretches.

- Mass Spectrometry (EI-MS) : Expect molecular ion [M] at m/z 252.06 (CHBrNO) with isotopic peaks characteristic of bromine (1:1 ratio for ).

Cross-reference with NIST Chemistry WebBook data for validation .

Advanced: How does the electron-withdrawing nitro group influence the reactivity of this compound in cross-coupling reactions?

Answer:

The nitro group reduces electron density at the aromatic ring, making Suzuki-Miyaura couplings challenging. To enhance reactivity:

- Use Pd(OAc) with bulky ligands (e.g., SPhos) to stabilize intermediates.

- Optimize base (KPO) and solvent (toluene/water) to prevent dehalogenation.

Thermochemical data (ΔH° = −120 kJ/mol for bromine substitution) suggests moderate activation energy, favoring room-temperature reactions .

Advanced: How should researchers resolve contradictions in reported yields for Ullmann-type couplings involving this compound?

Answer:

Discrepancies often stem from:

- Catalyst loading : Excess CuI (>10 mol%) may deactivate via aggregation.

- Solvent polarity : DMF increases solubility but accelerates side reactions.

Systematically vary parameters using a Design of Experiments (DoE) approach. For example, test DMSO vs. DMAc with 5–20 mol% CuI at 80–120°C. Analyze products via HPLC-MS to quantify homocoupling vs. cross-coupled products .

Advanced: What computational strategies predict the preferred sites for electrophilic substitution in this compound derivatives?

Answer:

Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitro group directs electrophiles to the 6-position (para to nitro, meta to bromine), while bromine directs to the 4-position. Fukui indices () highlight nucleophilic regions. Validate predictions with chemical shifts of reaction intermediates .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles.

- Ventilation : Conduct reactions in a fume hood due to volatility (vapor pressure: 4.07×10 mmHg at 25°C).

- Waste Disposal : Quench brominated byproducts with NaHCO before aqueous disposal.

Refer to GHS hazard codes (H302, H319) for toxicity and eye irritation .

Advanced: How can researchers assess the environmental persistence of this compound using advanced analytical methods?

Answer:

- Photodegradation Studies : Exclude solutions to UV light (254 nm) and monitor degradation via LC-UV/MS. Look for debromination (m/z 173) and nitro-reduction products.

- Microbial Degradation : Use soil slurry assays with GC-MS to detect intermediates like 3-nitronaphthalene.

Cross-reference with ATSDR methodologies for polycyclic aromatic hydrocarbons (PAHs) to design protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.